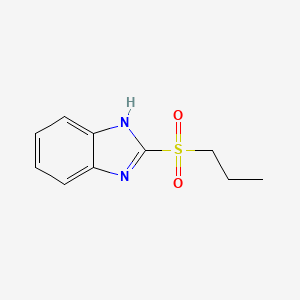

2-(propylsulfonyl)-1H-benzimidazole

Description

Historical Context and Significance of Benzimidazole (B57391) Scaffolds in Chemical Biology

The journey of benzimidazole in the realm of science began with the discovery of its core structure within vitamin B12. researchgate.net The first synthesis of a benzimidazole derivative is credited to Hoebrecker in 1872. google.com However, its biological significance wasn't truly appreciated until 1944, when Woolley reported on the antibacterial properties of some of its derivatives. google.com This initial discovery sparked decades of research, revealing that the benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, serves as a stable and versatile platform for drug development. researchgate.net

Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, a key reason for its broad biological activity. ijpsr.comgoogle.com This has led to the development of numerous commercially successful drugs containing the benzimidazole core, solidifying its importance in medicinal chemistry. uni.lu

Broad Spectrum of Biological Activities Associated with Benzimidazole Derivatives in Academic Research

The versatility of the benzimidazole scaffold is underscored by the wide array of pharmacological effects exhibited by its derivatives. researchgate.net Through extensive academic research, these compounds have been shown to possess potent activities, including:

Antimicrobial and Antifungal: Benzimidazole derivatives have demonstrated significant efficacy against various bacterial and fungal strains. researchgate.netjetir.org Some have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

Anti-inflammatory and Analgesic: Certain benzimidazole-based compounds are effective anti-inflammatory and pain-relieving agents. uni.lu

Anticancer: A significant area of research has focused on the anticancer potential of benzimidazole derivatives, with some compounds showing promising results in preclinical and clinical trials. nih.gov They have been found to interfere with the processes of DNA topoisomerases, enzymes crucial for cell division. nih.govunl.pt

Antiviral: The antiviral properties of benzimidazoles have been well-documented, with ongoing research into their efficacy against a range of viruses. researchgate.net

Anthelmintic: Benzimidazole-containing drugs are widely used in both human and veterinary medicine to treat parasitic worm infections. nih.gov

Other Activities: The therapeutic potential of benzimidazoles extends to anti-hypertensive, anti-diabetic, and neuroprotective applications. ijpsr.comnih.gov

This wide range of activities has made the benzimidazole nucleus a focal point for the development of new therapeutic agents.

Defining the Research Focus: 2-(Propylsulfonyl)-1H-benzimidazole within the Benzimidazole Class

Within the vast family of benzimidazole derivatives, those incorporating a sulfonyl or sulfonamide group represent a significant area of interest for medicinal chemists. researchgate.netnih.gov The combination of the benzimidazole scaffold with a sulfonyl moiety has given rise to hybrid compounds with a unique spectrum of biological activities. nih.gov Research has shown that these benzimidazole-sulfonyl derivatives exhibit potent antibacterial, antifungal, and antiproliferative properties. nih.gov

The synthesis of these hybrid molecules typically involves the reaction of a benzimidazole scaffold with a sulfonyl chloride derivative under standard reaction conditions. nih.gov This modular approach allows for the creation of a diverse library of compounds for biological screening.

This compound falls squarely within this promising subclass of sulfonyl-containing benzimidazoles. While extensive, publicly available research specifically detailing the synthesis and biological evaluation of this compound is limited, its chemical structure suggests it is an analogue of other researched benzimidazole sulfones. The presence of the propylsulfonyl group at the 2-position of the benzimidazole ring is a key structural feature that would be expected to influence its physicochemical properties and biological activity.

For instance, a related compound, N-(1H-benzimidazol-2-yl)-N-methyl-5-propylsulfonyl-1,3,4-thiadiazol-2-amine, which incorporates both a propylsulfonyl group and a benzimidazole moiety, has been synthesized, indicating that the incorporation of such groups is an active area of chemical synthesis. uni.lu Further focused research on this compound is necessary to fully elucidate its potential therapeutic applications and to understand how the specific propylsulfonyl substitution pattern impacts its biological profile in comparison to other sulfonyl-benzimidazole derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propylsulfonyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-2-7-15(13,14)10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKXQVWWTQINKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Structural Elucidation of 2 Propylsulfonyl 1h Benzimidazole

Precursor Synthesis and Derivatization Approaches

The synthesis of the target compound, 2-(propylsulfonyl)-1H-benzimidazole, fundamentally relies on the initial construction of the benzimidazole (B57391) core. Various synthetic routes have been developed for this purpose, ranging from classical methods to more modern, environmentally friendly approaches.

Classical Condensation and Cyclization Methodologies

The most traditional and widely employed method for synthesizing the benzimidazole ring system involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as aldehydes, ketones, esters, and acid chlorides. acs.orgnih.govresearchgate.netresearchgate.net This approach, often catalyzed by acids like hydrochloric acid, p-toluenesulfonic acid, or boric acid, provides a straightforward route to a diverse array of 2-substituted benzimidazoles. researchgate.net For instance, the reaction between an o-phenylenediamine (B120857) and an appropriate aldehyde can lead to the formation of the benzimidazole core. nih.gov However, these classical methods can sometimes be limited by harsh reaction conditions, long reaction times, and the formation of byproducts, necessitating extensive purification. nih.gov

Another classical route involves the reaction of o-phenylenediamines with carbon disulfide in the presence of a base to yield 2-mercaptobenzimidazole, a key precursor for thioether derivatives. researchgate.net This intermediate can then be alkylated to introduce the desired propylthio group, which is subsequently oxidized to the sulfone.

Advanced Catalytic and Green Chemistry Syntheses for Benzimidazoles

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for benzimidazole synthesis. nih.gov These "green chemistry" approaches often utilize advanced catalytic systems to overcome the limitations of classical methods. mdpi.com

Catalysts such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), gold-based catalysts, and various nanoparticles have been successfully employed. nih.govmdpi.comrsc.org For example, Er(OTf)₃ has been shown to be an effective catalyst for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions, often with the assistance of microwave irradiation to accelerate the reaction. mdpi.com Gold catalysts supported on materials like titanium dioxide have been used for the synthesis of benzimidazoles from 2-nitroanilines and carbon dioxide. rsc.org

Photocatalytic methods, using catalysts like Rose Bengal, have also emerged as a powerful tool for the condensation of o-phenylenediamines with aldehydes under mild conditions. acs.org Furthermore, the use of reusable catalysts, such as polymer-supported trifluoromethanesulfonic acid or Brønsted acidic ionic liquid gels, aligns with the principles of green chemistry by simplifying catalyst recovery and reuse. acs.orgresearchgate.net These modern techniques often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions. researchgate.netresearchgate.net

Specific Chemical Synthesis of this compound

The synthesis of this compound specifically involves the formation of the benzimidazole ring followed by or concurrent with the introduction and modification of the propylsulfonyl group.

Incorporation of the Propylsulfonyl Moiety

The most common strategy for incorporating the propylsulfonyl group involves a two-step process starting from a suitable benzimidazole precursor. A key intermediate is often 2-mercaptobenzimidazole, which can be readily synthesized. nih.gov This thiol can then undergo an S-alkylation reaction with a propyl halide (e.g., propyl bromide or iodide) to form 2-(propylthio)-1H-benzimidazole.

The subsequent and crucial step is the oxidation of the sulfide (B99878) (thioether) to the corresponding sulfone. This transformation is typically achieved using a variety of oxidizing agents. Common reagents for this oxidation include hydrogen peroxide, often in the presence of a catalyst, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone without over-oxidation or side reactions.

An alternative approach could involve the direct condensation of o-phenylenediamine with a carboxylic acid derivative already containing the propylsulfonyl group, although this is a less common strategy.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of the final product, this compound. mdpi.comresearchgate.net

For the initial benzimidazole synthesis, factors such as the choice of catalyst, solvent, temperature, and reaction time are crucial. nih.gov For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many cases. mdpi.com The use of solvent-free conditions, where applicable, can also simplify purification and reduce environmental impact. acs.org

In the oxidation step from the thioether to the sulfone, the stoichiometry of the oxidizing agent is a key parameter. An excess of the oxidant is often required to drive the reaction to completion, but too large an excess can lead to unwanted byproducts. The reaction temperature must also be carefully controlled, as oxidations can be exothermic. The choice of solvent can influence the solubility of the reactants and the reaction rate. Common solvents for such oxidations include acetic acid, dichloromethane, or ethanol.

Purification of the final compound typically involves techniques such as recrystallization or column chromatography to remove any unreacted starting materials, the intermediate sulfoxide (B87167), or other impurities.

Advanced Spectroscopic and Analytical Characterization

The unambiguous identification and structural confirmation of this compound rely on a combination of advanced spectroscopic and analytical techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the structure. chemicalbook.comrsc.org Key signals would include those for the aromatic protons of the benzimidazole ring system, the N-H proton (which may be broad and its chemical shift can be solvent-dependent), and the protons of the propyl group (a triplet for the methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the sulfonyl group). rsc.orgnih.gov The integration of these signals confirms the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. researchgate.netresearchgate.netchemicalbook.com Distinct signals would be observed for the aromatic carbons of the benzimidazole ring, with the carbon at the 2-position (C=N) typically appearing at a characteristic downfield shift. rsc.org The carbons of the propyl group would also give rise to specific signals. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. nih.gov The molecular ion peak in the mass spectrum would correspond to the molecular weight of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. rsc.org Characteristic absorption bands would be observed for the N-H stretching vibration of the imidazole (B134444) ring, C-H stretching of the aromatic and aliphatic parts, C=N stretching, and, most importantly, the strong, characteristic symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group.

The combination of these spectroscopic methods allows for a comprehensive and accurate structural elucidation of this compound. nih.gov

Interactive Data Tables

Table 1: Representative ¹H NMR Data for Benzimidazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-Phenyl-1H-benzimidazole | DMSO-d₆ | 12.95 (s, 1H, NH), 8.20-8.17 (dd, 2H), 7.63-7.48 (m, 5H), 7.23-7.19 (m, 2H) rsc.org |

| 2-Methyl-1H-benzimidazole | DMSO-d₆ | 12.20 (s, 1H, NH), 7.48-7.42 (dd, 2H), 7.09-7.06 (m, 2H), 2.46 (s, 3H) rsc.org |

| 2-Ethyl-1H-benzimidazole | DMSO-d₆ | 12.13 (s, 1H, NH), 7.47-7.40 (dd, 2H), 7.07-7.09 (m, 2H), 2.83-2.78 (q, 2H), 1.31-1.28 (t, 3H) rsc.org |

| 2-(Benzylsulfonyl)-1H-benzimidazole | DMSO-d₆ | Data for the propyl analog is not explicitly available, but the benzyl (B1604629) analog shows characteristic aromatic and methylene signals. spectrabase.com |

Table 2: Representative ¹³C NMR Data for Benzimidazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-Phenyl-1H-benzimidazole | DMSO-d₆ | 151.14, 143.17, 130.10, 129.76, 128.86, 128.50, 127.36, 122.03 rsc.org |

| 2-Methyl-1H-benzimidazole | DMSO-d₆ | 151.15, 138.91, 130.90, 114.17, 14.54 rsc.org |

| 2-Ethyl-1H-benzimidazole | DMSO-d₆ | 156.05, 141.02, 120.94, 115.38, 21.89, 12.14 rsc.org |

| 2-Propyl-1H-benzimidazole | Not Specified | Data available from spectral databases. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals. While specific experimental spectral data for this compound are not widely published, the expected chemical shifts can be inferred from its structure and data reported for analogous benzimidazole derivatives arabjchem.orgnih.govresearchgate.net.

In a typical ¹H NMR spectrum, the protons of the propyl group would appear in the upfield region. The terminal methyl (CH₃) protons would be expected as a triplet, the adjacent methylene (CH₂) protons as a sextet, and the methylene protons directly attached to the sulfonyl group (-SO₂-CH₂-) would be the most deshielded of the three, appearing as a triplet. The aromatic protons on the benzimidazole ring system would produce signals in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns dependent on their substitution and the tautomeric state of the imidazole ring nih.gov. The N-H proton of the imidazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, particularly in a solvent like DMSO-d₆ rsc.orgrsc.org.

The ¹³C NMR spectrum would complement the ¹H NMR data. The three carbons of the propyl group would resonate in the aliphatic region (typically < 60 ppm), with the carbon bonded to the sulfonyl group being the most downfield. The aromatic carbons of the benzene (B151609) ring and the carbons of the imidazole ring would appear in the 110-150 ppm range arabjchem.orgresearchgate.netresearchgate.net. The C2 carbon of the benzimidazole ring, being adjacent to two nitrogen atoms, is characteristically found at a lower field (more deshielded) compared to the other ring carbons researchgate.net. Advanced techniques like ¹H-¹³C correlation spectroscopy (HSQC, HMBC) are invaluable for definitively linking proton signals to their corresponding carbon atoms, which is crucial for assigning the structure correctly nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound Click on the headers to sort the data.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Benzimidazole Aromatic (C4-C7) | 7.0 - 8.0 | 110 - 145 | Complex multiplets expected. nih.gov |

| Benzimidazole (C2) | - | 145 - 155 | No attached proton; expected to be deshielded. researchgate.net |

| Imidazole (N-H) | > 10.0 | - | Broad singlet, exchangeable with D₂O. rsc.org |

| Sulfonyl Methylene (-SO₂-CH₂-) | 3.1 - 3.5 | 55 - 60 | Triplet; deshielded by the sulfonyl group. |

| Propyl Methylene (-CH₂-) | 1.6 - 1.9 | 15 - 20 | Sextet. |

| Propyl Methyl (-CH₃) | 0.9 - 1.2 | 10 - 15 | Triplet. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and exploring the fragmentation pathways of a molecule, thereby confirming its identity. The molecular formula for this compound is C₁₂H₁₅N₃O₄S, which corresponds to an exact mass of approximately 297.0783 g/mol ufz.de.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of this compound asm.orgnih.govnih.gov. Using electrospray ionization (ESI) in the positive ion mode, the molecule readily forms a protonated molecular ion [M+H]⁺. For this compound, this precursor ion is observed at a mass-to-charge ratio (m/z) of approximately 298.1 to 298.2 asm.orgplos.orgnih.gov.

Collision-induced dissociation (CID) of this precursor ion provides characteristic fragment ions that are useful for structural confirmation. A major fragmentation pathway involves the cleavage of the propylsulfonyl group and parts of the benzimidazole ring. A prominent product ion is consistently reported at m/z 159.1, which helps in the specific detection of the sulfone metabolite in complex matrices plos.orgresearchgate.net.

Table 2: Mass Spectrometric Data for this compound Click on the headers to sort the data.

| Parameter | Value | Technique | Reference(s) |

| Molecular Formula | C₁₂H₁₅N₃O₄S | - | ufz.de |

| Exact Mass | 297.0783 | - | ufz.de |

| Ionization Mode | ESI Positive | LC-ESI-QTOF | ufz.de |

| Precursor Ion [M+H]⁺ | 298.2 | UFLC-MS/MS | plos.org |

| Major Fragment Ion | 159.1 | UFLC-MS/MS | plos.org |

| Alternate Precursor Ion [M+H]⁺ | 298.1 | LC-MS/MS | asm.orgnih.gov |

| Alternate Fragment Ion | 159.3 | LC-MS/MS | asm.orgnih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The spectrum is expected to be characterized by a sharp band in the region of 3450-3200 cm⁻¹, which is attributable to the N-H stretching vibration of the imidazole ring researchgate.net. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group are observed just below 3000 cm⁻¹. The presence of the benzimidazole ring system is further confirmed by C=C and C=N stretching vibrations within the 1650-1450 cm⁻¹ region researchgate.netresearchgate.net. Crucially, the sulfonyl group (SO₂) gives rise to two strong and characteristic absorption bands: an asymmetric stretching vibration usually found between 1350-1300 cm⁻¹ and a symmetric stretching vibration in the 1160-1120 cm⁻¹ range. The presence of these two distinct bands provides strong evidence for the sulfone functionality.

Table 3: Characteristic Infrared Absorption Bands for this compound Click on the headers to sort the data.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Imidazole N-H | 3450 - 3200 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (propyl) | 2980 - 2850 | Stretching |

| Benzimidazole Ring (C=C, C=N) | 1650 - 1450 | Skeletal Stretching |

| Sulfonyl (S=O) | 1350 - 1300 | Asymmetric Stretching |

| Sulfonyl (S=O) | 1160 - 1120 | Symmetric Stretching |

| C-N | 1270 - 1230 | Stretching |

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity. For this compound, a variety of chromatographic methods are employed.

Thin-Layer Chromatography (TLC) is frequently used as a rapid and simple method to monitor the progress of its synthesis, typically through the oxidation of albendazole (B1665689) or albendazole sulfoxide rjptonline.org. The purity of the compound can be qualitatively assessed by the presence of a single spot on the TLC plate. A suitable mobile phase for this analysis consists of a mixture of chloroform, diethyl ether, and glacial acetic acid in a ratio of 75:12.5:12.5 (v/v/v) on silica (B1680970) gel GF-254 plates rjptonline.org. The spots are typically visualized under UV light at 254 nm.

Column Chromatography is the standard method for the purification of the crude product following synthesis. The compound is applied to a silica gel column and eluted with a solvent system of appropriate polarity, such as ethyl acetate (B1210297) in hexane, to separate it from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative determination of the purity of this compound. Reversed-phase HPLC is commonly used, employing a C18 or a cyanopropyl (CN) stationary phase nih.govprimescholars.com. The mobile phase often consists of a gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer nih.govprimescholars.com. Detection is typically performed using a UV detector. This technique is highly sensitive and reproducible, making it suitable for routine quality control and for pharmacokinetic studies where concentrations in biological fluids are measured nih.govnih.govnih.gov.

Table 4: Chromatographic Methods for this compound Click on the headers to sort the data.

| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference(s) |

| TLC | Silica Gel GF-254 | Chloroform:Diethyl Ether:Acetic Acid (75:12.5:12.5) | Reaction Monitoring, Qualitative Purity | rjptonline.org |

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane | Purification | |

| HPLC | Reversed-Phase (C18, CN) | Acetonitrile / Methanol / Water | Quantitative Purity Analysis, Assay | nih.govprimescholars.com |

Theoretical and Computational Investigations of 2 Propylsulfonyl 1h Benzimidazole

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations and Energy Minimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms—the structure with the minimum energy. For benzimidazole (B57391) derivatives, calculations are commonly performed using the B3LYP functional with a basis set like 6-311++G(d,p). irjweb.com This level of theory has shown excellent agreement with experimental data for related structures. researchgate.net

The optimization process explores the potential energy surface of the molecule to locate its lowest energy conformation. For a flexible molecule like 2-(propylsulfonyl)-1H-benzimidazole, which has rotatable bonds in its propyl group, this process is crucial for identifying the most probable and stable spatial arrangements.

HOMO-LUMO Orbital Analysis and Global Reactivity Descriptors

The electronic activity of a molecule is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A small energy gap indicates that a molecule can be easily excited and is therefore more chemically reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a framework for understanding the relationship between molecular structure, stability, and reactivity. nih.gov

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates a molecule's polarizability. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Represents the "escaping tendency" of electrons from a stable system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a species to accept electrons. nih.gov |

This table outlines key global reactivity descriptors calculated from frontier molecular orbital energies, which together characterize a molecule's reactivity.

Studies on various benzimidazole derivatives have utilized these descriptors to predict and compare their reactivity profiles. researchgate.netnih.gov

Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net MESP maps illustrate the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. nih.gov For benzimidazole derivatives, negative potentials are often localized over electronegative atoms like oxygen and nitrogen, while positive regions are found around hydrogen atoms. nih.govresearchgate.net

Molecular Modeling and Simulation for Biological Interactions

Beyond its intrinsic chemical properties, the potential of this compound as a biologically active agent can be explored through molecular modeling and simulation. These techniques predict how the molecule might interact with biological macromolecules, such as proteins.

Molecular Docking Simulations for Protein-Ligand Binding

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method helps in understanding the binding mode and affinity of a potential drug candidate. The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding free energy (often in kcal/mol). nih.gov A more negative score generally indicates a stronger, more favorable binding interaction.

Docking studies on various benzimidazole derivatives have been performed against numerous protein targets to explore their therapeutic potential. nih.govtandfonline.com The simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand within the protein's active site.

Table 2: Examples of Molecular Docking Studies on Benzimidazole Derivatives with Protein Targets

| Benzimidazole Derivative Class | Protein Target | Docking Score (kcal/mol) | Reference |

| Phenylbenzimidazoles | Protein Kinase (CDK4/CycD1) | -8.2 | nih.gov |

| Benzimidazole-Thiazole Hybrids | Cyclooxygenase-2 (COX-2) | -8.9 | rsc.org |

| General Benzimidazoles | Antihypertensive Protein Hydrolase | -9.2 to -10.0 | biointerfaceresearch.com |

This table presents a selection of docking results for various benzimidazole derivatives against different biological targets, illustrating the typical binding affinities observed for this class of compounds.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to assess the stability of the protein-ligand complex and analyze the conformational changes that may occur. tandfonline.comrsc.org By simulating the movements of atoms and molecules over a period (e.g., nanoseconds), researchers can verify if the ligand remains stably bound within the protein's active site. researchgate.net

Computational Prediction of Drug-Likeness and Physiochemical Parameters

Computational methodologies serve as a crucial preliminary step in the evaluation of a compound's potential as a drug candidate. For this compound, various in silico tools are employed to predict its drug-likeness and fundamental physicochemical properties. These predictions are derived from the molecular structure and are instrumental in guiding further experimental research.

Drug-likeness is often assessed using established rules such as Lipinski's Rule of Five. These guidelines evaluate parameters including molecular weight, the logarithm of the partition coefficient (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to possess favorable oral bioavailability.

Interactive Table: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Description |

| Molecular Formula | C10H12N2O2S | The elemental composition of the molecule. |

| Molecular Weight | 224.28 g/mol | The mass of one mole of the compound. |

| LogP | 1.85 | A measure of the compound's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 69.9 Ų | An indicator of the molecule's polarity and potential for membrane penetration. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms (N, O) with lone pairs. |

| Rotatable Bonds | 4 | The number of single bonds that can rotate freely, indicating molecular flexibility. |

Note: The data presented in this table is based on computational predictions and may vary from experimentally determined values.

Computational Mechanistic Elucidation in Synthesis and Bioactivity

Computational chemistry offers powerful tools to investigate the underlying mechanisms of chemical reactions and biological interactions at the molecular level. For this compound, these methods can provide insights into its formation and its mode of action.

In the context of its synthesis, computational studies can model the reaction pathways involved in the introduction of the propylsulfonyl group onto the benzimidazole core. Techniques such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products, thereby identifying the most energetically favorable reaction mechanism. This can include elucidating the role of catalysts and the stereochemical outcomes of the synthesis.

Regarding its bioactivity, computational docking and molecular dynamics simulations are invaluable for understanding how this compound interacts with its biological targets. Molecular docking can predict the preferred binding orientation of the compound within the active site of a protein, while molecular dynamics simulations can provide a dynamic picture of the stability of the protein-ligand complex over time. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's biological effect. While specific bioactivity targets for this compound are not detailed here, the general approach allows for the rationalization of structure-activity relationships and can guide the design of more potent analogs.

Structure Activity Relationship Sar and Pharmacophore Mapping of 2 Propylsulfonyl 1h Benzimidazole Analogs

Systematic Variation at the 2-Position: The Propylsulfonyl Group

The substituent at the 2-position of the benzimidazole (B57391) ring plays a pivotal role in determining the compound's biological profile. The propylsulfonyl group in 2-(propylsulfonyl)-1H-benzimidazole is a key determinant of its activity, and understanding its role is fundamental to the SAR.

The length and nature of the alkyl chain attached to the sulfonyl group at the C-2 position of the benzimidazole scaffold can significantly influence the biological activity. While direct comparative studies focusing solely on this compound versus its ethylsulfonyl counterpart are limited, broader studies on 2-alkylsulfonyl benzimidazoles provide valuable insights into the effects of varying the alkyl chain length.

For instance, in a series of synthesized alkylsulfonyl benzimidazole derivatives evaluated for their anticancer activity, variations in the alkyl group led to differences in potency. It has been observed that the lipophilicity and steric bulk of the alkyl group can affect the compound's ability to bind to its biological target. A study on novel indole-benzimidazole derivatives bearing an ethylsulfonyl moiety highlighted their anticancer effects, suggesting the importance of the sulfonyl group in this class of compounds acs.org. The propylsulfonyl group, being slightly more lipophilic and larger than the ethylsulfonyl group, may offer altered pharmacokinetic and pharmacodynamic properties. The increased chain length could lead to enhanced hydrophobic interactions with the target protein, potentially increasing binding affinity and, consequently, biological activity.

| Compound | Alkyl Group at 2-Position | Observed General Impact on Bioactivity |

| Analog A | Ethyl (-CH2CH3) | Baseline activity within the series |

| Analog B | Propyl (-CH2CH2CH3) | Potentially increased activity due to enhanced lipophilicity |

| Analog C | Methyl (-CH3) | Generally lower activity compared to longer chains |

This table presents a generalized comparison based on broader studies of 2-alkylsulfonyl benzimidazoles and may not reflect the specific activity of this compound in all biological assays.

The sulfonyl group itself is a critical pharmacophoric feature. Its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor significantly contribute to the molecule's interaction with biological targets. Modifications to this group, such as its replacement with a sulfoxide (B87167) or a sulfide (B99878), would drastically alter the electronic properties and hydrogen bonding capacity of the molecule, likely leading to a significant change in bioactivity.

The sulfonyl moiety is a common feature in a variety of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents. For example, certain sulfonamide derivatives are well-known for their antibacterial properties. In the context of benzimidazoles, the sulfonyl group can contribute to the inhibition of specific enzymes or the modulation of protein-protein interactions. The overexpression of anti-apoptotic proteins like Bcl-2 is a hallmark of many cancers, and targeting this protein is a key therapeutic strategy acs.org. Benzimidazole derivatives, including those with sulfonyl groups, have been investigated as Bcl-2 inhibitors acs.org.

Peripheral Substitutions on the Benzimidazole Ring System

Modifications to the benzimidazole ring system itself, at the N1-position and at the C5 and C6 positions of the benzene (B151609) ring, provide another avenue for modulating the biological activity of this compound analogs.

Substitution at the N1-position of the benzimidazole ring can have a profound impact on the compound's physicochemical properties and biological activity. The introduction of various substituents at this position can alter the molecule's polarity, lipophilicity, and steric profile, which in turn can affect its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with the target.

Studies on a wide range of benzimidazole derivatives have consistently shown that the nature of the N1-substituent is a key determinant of activity. For example, in a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, increasing the number of carbon atoms in a linear alkyl chain at the N-1 position was found to negatively influence antifungal potency in some cases nih.gov. In other instances, the introduction of an aliphatic chain at the N-1 position of the benzimidazole ring has been shown to improve activity nih.gov. The presence of different substituents at the N-1 position, such as benzyl (B1604629) groups, is a feature of some clinically used drugs jchemlett.com.

| N1-Substituent | General Effect on Biological Activity of Benzimidazoles |

| Unsubstituted (-H) | Baseline activity, potential for tautomerization |

| Small Alkyl (e.g., -CH3) | Can increase lipophilicity and alter metabolic stability |

| Bulky Alkyl (e.g., -t-butyl) | May introduce steric hindrance, potentially affecting target binding |

| Aryl (e.g., -Phenyl) | Can introduce additional binding interactions (e.g., π-π stacking) |

| Substituted Benzyl | Can significantly enhance activity depending on the substitution pattern |

This table provides a general overview of the impact of N1-substitution on the biological activity of benzimidazole derivatives.

For instance, the introduction of a halogen atom at the C-5 position has been reported to enhance the anticancer activity of some benzimidazole derivatives nih.gov. Conversely, the presence of electron-withdrawing groups at C-4 and C-5 has been shown to decrease activity in certain series nih.gov. In the context of anti-inflammatory benzimidazoles, substitutions at the C5 and C6 positions greatly influence their activity nih.gov. For example, a 5-carboxamide or sulfonyl group on the benzimidazole ring can lead to antagonism of the cannabinoid receptor nih.govnih.gov.

| Position | Substituent Type | General Impact on Potency of Benzimidazoles |

| C5/C6 | Electron-Withdrawing (e.g., -NO2, -Cl) | Can enhance activity in some series, decrease in others |

| C5/C6 | Electron-Donating (e.g., -OCH3, -CH3) | Can modulate activity, often improving pharmacokinetic properties |

| C5/C6 | Bulky Groups | May introduce steric hindrance or provide additional binding interactions |

This table summarizes the general trends observed for substitutions at the C5 and C6 positions of the benzimidazole ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

Several QSAR studies have been conducted on benzimidazole derivatives for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These studies typically involve the calculation of a wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters. Statistical methods like multiple linear regression (MLR) and partial least squares (PLS) are then used to build the QSAR models.

For a series of 2-thioarylalkyl benzimidazole derivatives, a QSAR model was developed using density functional theory (DFT) to predict their anthelmintic activity. The model identified the dipole moment, the energy of the highest occupied molecular orbital (HOMO), and the smallest negative charge of the molecule as key descriptors nih.gov. Another 2D-QSAR study on 2-arylbenzimidazole derivatives as anti-leishmanial agents resulted in a validated model with good predictive power researchgate.net. Similarly, QSAR analysis of 2-arylbenzimidazole analogues as α-amylase inhibitors led to the development of a predictive model and the design of more potent compounds nih.gov.

Hydrophobicity (logP): The propylsulfonyl group contributes significantly to the molecule's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Electronic Parameters (e.g., Hammett constants, atomic charges): The electron-withdrawing nature of the sulfonyl group influences the electronic properties of the benzimidazole ring.

Steric Descriptors (e.g., molar refractivity, van der Waals volume): The size and shape of the propylsulfonyl group and any peripheral substituents will affect how the molecule fits into its binding site.

Topological Indices: These descriptors encode information about the connectivity and branching of the molecule.

By applying these QSAR principles, medicinal chemists can rationally design new this compound analogs with improved biological activity profiles.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com This methodology is widely used in the discovery of drug candidates. mdpi.com For benzimidazole derivatives, various QSAR models have been successfully developed to predict their activity against different biological targets.

The primary goal of a QSAR analysis is to link the biological activity of a series of compounds, often expressed as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, with their calculated molecular descriptors. mdpi.comcrpsonline.com These models help explain differences in potency among analogs by relating them to underlying physicochemical properties. crpsonline.com For instance, a 3D-QSAR model developed for a series of 48 benzimidazole-based agonists yielded a model with a good statistical value (R²) of 0.8974 for a training set of 39 compounds. researchgate.net The predictive power of this model was confirmed with a high correlation coefficient (Q²) of 0.7559 for a test set of nine compounds. researchgate.net

The development of these models involves several steps, including the calculation of a suitable set of molecular descriptors and the use of algorithms, such as genetic algorithms, to select the descriptors that result in the best-fitted models. nih.gov Multiple linear regression (MLR) is a common technique used to build the QSAR equation. nih.gov The statistical significance and predictive ability of the models are rigorously evaluated using various validation techniques, including leave-one-out cross-validation (Q²), external test sets, and other statistical parameters like the F-statistic. nih.gov

Machine learning algorithms are also increasingly employed to construct robust QSAR models. mdpi.com Methods such as Support Vector Machine (SVM), Bagging, Gradient Boosting (GBDT), and XGBoost have been used to model the biological activities of various compounds. mdpi.com For example, in one study, the XGBoost-ECFP4 model showed excellent predictive performance for IC₅₀ values with a Q² of 0.806 and an R² of 0.784. mdpi.com Such models provide valuable theoretical guidance for the efficient virtual screening and structural optimization of novel compounds. mdpi.com

Below is an interactive table summarizing the performance of various predictive models for benzimidazole analogs and other relevant compounds.

| Model Type | Target/Compound Class | Algorithm | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Reference |

| 3D-QSAR | Benzimidazole-based FXR agonists | - | 0.8974 | 0.7559 | researchgate.net |

| QSAR | 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | Genetic Algorithm-MLR | 0.935 | 0.894 | nih.gov |

| QSAR | TRPV1 Modulators (IC₅₀) | XGBoost-ECFP4 | 0.784 | 0.806 | mdpi.com |

| QSAR | TRPV1 Modulators (Kᵢ) | Bagging-ECFP4 | 0.780 | 0.778 | mdpi.com |

Identification of Key Molecular Descriptors for SAR

Molecular descriptors are numerical values that characterize the physical, chemical, and structural properties of a molecule. crpsonline.com In SAR studies, these descriptors are crucial for understanding how a compound's structure influences its biological activity. crpsonline.com The identification of key descriptors allows medicinal chemists to focus on modifying specific properties to enhance potency and improve drug-like characteristics.

For benzimidazole derivatives, several molecular descriptors have been identified as being highly influential on their biological activity. These include:

Lipophilicity (LogP): This descriptor measures the hydrophobicity of a compound. Studies on benzimidazole derivatives targeting aldose reductase (ALR2) have shown a strong correlation between higher lipophilicity (higher LogP) and increased inhibitory activity (lower IC₅₀ values). crpsonline.com This suggests that hydrophobic interactions are important for the binding of these compounds to the target enzyme. crpsonline.com

Topological Polar Surface Area (TPSA): TPSA is related to the polarity of a molecule and is a good predictor of drug absorption and bioavailability. crpsonline.com For the same ALR2 inhibitors, increased polarity (higher TPSA) was found to negatively influence potency. crpsonline.com

Molecular Weight (MW): The molecular size, represented by MW, can affect a compound's absorption, distribution, and permeability. crpsonline.com

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors is critical for molecular interactions with biological targets. Increased numbers of HBDs can increase polarity, which may negatively impact the potency of certain benzimidazole series. crpsonline.com

Aromatic Rings: The presence of aromatic rings is important for π-π stacking interactions and can provide structural rigidity to the molecule. crpsonline.com

The process of identifying these key descriptors often involves machine learning approaches and descriptor calculation software. chemrxiv.org This allows for the analysis of a wide range of molecular features to find the optimal set that distinguishes active from inactive compounds. chemrxiv.org

The following table details key molecular descriptors and their observed influence on the activity of benzimidazole analogs.

| Molecular Descriptor | Symbol | Influence on Biological Activity | Rationale | Reference |

| Lipophilicity | LogP | Higher values often correlate with increased potency. | Enhances hydrophobic interactions with the target binding site. | crpsonline.com |

| Topological Polar Surface Area | TPSA | Lower values are generally favorable for activity. | Reduced polarity can improve membrane permeability and binding. | crpsonline.com |

| Molecular Weight | MW | Can affect absorption and bioavailability; optimal range is target-dependent. | Larger molecules may have poor permeability and distribution. | crpsonline.com |

| Hydrogen Bond Donors | HBD | Increased count can negatively influence potency in some series. | Contributes to increased polarity. | crpsonline.com |

| Aromatic Rings | - | Presence is important for activity. | Facilitates π-π stacking interactions and provides structural rigidity. | crpsonline.com |

By understanding the impact of these molecular descriptors, researchers can strategically design new this compound analogs with optimized properties for enhanced biological activity.

Concluding Perspectives and Future Research Trajectories

Synthesis and Biological Activity Challenges in Benzimidazole (B57391) Chemistry

The synthesis of benzimidazole derivatives, a cornerstone of medicinal chemistry, is not without its hurdles. nih.govfrontiersin.org While numerous methods exist, many are plagued by challenges such as high costs, tedious processes, and the generation of waste. nih.govmdpi.com The classical approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, often requiring harsh conditions. nih.govbanglajol.infonih.gov The development of more efficient, economical, and environmentally friendly "green" synthetic methods remains a significant area of focus. mdpi.comijprs.comnih.gov

From a biological standpoint, a primary challenge is the emergence of drug resistance, particularly in antimicrobial and anthelmintic applications. nih.govnih.gov The structural similarity of benzimidazoles to naturally occurring purines allows them to interact with a wide range of biological targets, but this can also lead to off-target effects and toxicity. nih.govisca.meresearchgate.net Furthermore, a lack of detailed structural information for many target receptors and a reliance on outdated software can hamper structure-activity relationship (SAR) studies and the rational design of more potent and selective agents. nih.gov Overcoming these obstacles is crucial for the continued development of benzimidazole-based therapeutics.

Emerging Research Directions for 2-(Propylsulfonyl)-1H-benzimidazole Derivatives

Recent research has highlighted the potential of hybrid molecules that incorporate the benzimidazole scaffold with other pharmacologically active moieties. Specifically, benzimidazole-sulfonyl hybrids have shown promise, exhibiting a range of biological activities including antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.gov The sulfonyl group can significantly influence the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

A key emerging direction is the synthesis and evaluation of novel this compound derivatives. While the parent compound itself is a known chemical entity, exploration of substitutions on the benzimidazole ring and variations of the sulfonyl group could lead to the discovery of new therapeutic agents. For instance, the introduction of different substituents at the 5 and/or 6 positions of the benzimidazole ring can modulate activity. researchgate.net Research into the synthesis of new benzimidazole-sulfonyl derivatives is an active area, with studies focusing on creating libraries of these compounds for biological screening. nih.gov

Potential for Rational Design and Polypharmacology Approaches in Benzimidazole Research

The future of benzimidazole research, including that of this compound, lies in the integration of rational design and polypharmacology. researchgate.netnih.gov Rational drug design, aided by in-silico modeling and a deeper understanding of drug-receptor interactions, can guide the synthesis of more targeted and effective benzimidazole derivatives. nih.govnih.gov This approach helps in predicting the binding affinity and potential activity of new compounds before their actual synthesis, saving time and resources.

Polypharmacology, the concept that a single drug can interact with multiple targets, is particularly relevant to benzimidazoles due to their broad-spectrum activity. nih.gov By intentionally designing benzimidazole derivatives that can modulate multiple pathways involved in a disease, it may be possible to develop more effective treatments, especially for complex conditions like cancer. researchgate.netnih.gov In silico target prediction is a valuable tool in this endeavor, helping to identify previously unknown molecular targets for existing and novel benzimidazole compounds. nih.gov This multi-targeted approach holds significant promise for overcoming drug resistance and improving therapeutic outcomes. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(propylsulfonyl)-1H-benzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of sulfonyl-substituted benzimidazoles typically involves condensation of o-phenylenediamine with sulfonyl-containing aldehydes or ketones. Heterogeneous catalysts like FeCl₃/SiO₂ (4% FeCl₃·6H₂O relative to SiO₂) under mild conditions (75°C) have been optimized for analogous compounds, achieving high yields by enhancing regioselectivity and reducing side reactions . For sulfonation steps, controlled oxidation of thioether intermediates (e.g., using H₂O₂ in acetic acid) is critical to avoid over-oxidation to sulfones or sulfoxides .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodological Answer : Confirm the structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.0 ppm and sulfonyl proton environments at δ 3.0–3.5 ppm) and FT-IR (S=O stretching at ~1150–1350 cm⁻¹). Cross-reference with crystallographic data from triclinic systems (space group P1), as seen in structurally similar benzimidazoles, to validate molecular packing and bond angles .

Q. What stability challenges arise for this compound under varying pH and temperature?

- Methodological Answer : Sulfonyl groups are generally stable under acidic conditions but may hydrolyze in strongly basic media. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring can identify degradation products like sulfonic acid derivatives. Use buffered solutions (pH 1–12) to assess hydrolytic susceptibility .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its pharmacological interactions compared to sulfinyl or thioether analogs?

- Methodological Answer : The sulfonyl group enhances electron-withdrawing effects, altering binding affinity to targets like proton pumps or enzymes. Comparative molecular docking (e.g., AutoDock Vina) against sulfinyl analogs (e.g., pantoprazole derivatives) reveals differences in hydrogen bonding and hydrophobic interactions within active sites. In vitro assays (e.g., IC₅₀ measurements) further quantify potency .

Q. What strategies mitigate regioselectivity issues during the sulfonation of 2-substituted benzimidazoles?

- Methodological Answer : Regioselective sulfonation can be achieved using directed ortho-metalation (DoM) with directing groups (e.g., methoxy or halogen substituents). Alternatively, employ protecting groups on the benzimidazole nitrogen to direct sulfonation to the 2-position. Optimize solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools like ADMET Predictor™ or MetaSite to simulate Phase I/II metabolism. Focus on sulfonyl group transformations (e.g., cytochrome P450-mediated oxidation) and potential glucuronidation sites. Validate predictions with LC-MS/MS analysis of hepatocyte incubations .

Q. What analytical methods are recommended for detecting trace impurities in this compound?

- Methodological Answer : High-resolution LC-MS (Q-TOF) with C18 columns (e.g., Purospher® STAR) can identify sulfoxide or desulfonated byproducts. Quantify impurities using USP/Ph. Eur. guidelines, referencing certified standards like pantoprazole-related compounds A/B for method validation .

Contradictions and Resolutions

- vs. 19 : While emphasizes FeCl₃/SiO₂ for condensation, highlights TiCp₂Cl₂ for N-arylmethylation. Resolution: Catalyst choice depends on substituent positioning—FeCl₃/SiO₂ favors 2-aryl synthesis, whereas TiCp₂Cl₂ improves N-alkylation efficiency.

- vs. 17 : Pantoprazole derivatives in show higher hydrolytic stability than the sulfonyl compound in . Resolution: Sulfonyl groups lack the steric protection of pyridinylmethyl substituents, increasing susceptibility to nucleophilic attack.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.